1-Methyl-2-indolinone

Catalog No.
S1487079
CAS No.
61-70-1
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-indolinone

CAS Number

61-70-1

Product Name

1-Methyl-2-indolinone

IUPAC Name

1-methyl-3H-indol-2-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3

InChI Key

RSQUAQMIGSMNNE-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=CC=CC=C21

Synonyms

1-Methyl-1,3-dihydroindol-2-one; 1-Methyl-1H-indolin-2-one; 1-Methyl-2-indolinone; 1-Methyl-2-oxindole; 1-Methylindol-2(3H)-one; 1-Methyloxindole; Ba 2777; N-Methyl-2-indolinone; N-Methylindol-2(3H)-one; N-Methyloxindole NSC 97219

Canonical SMILES

CN1C(=O)CC2=CC=CC=C21
  • As a building block for drug discovery

    1-Methyl-2-indolinone serves as a precursor for the synthesis of various other molecules with potential therapeutic applications. These molecules can be further modified to target specific biological processes or diseases. For instance, research has explored its use in developing anticancer agents, antimalarial agents, and anti-HIV drugs [Source: Sigma-Aldrich product page for 1-Methyl-2-oxindole, ].

  • Investigating its own biological properties

    Studies have explored the biological effects of 1-Methyl-2-indolinone itself. Research suggests it may have antioxidant and anti-inflammatory properties, although further investigation is needed to understand its potential therapeutic applications [Source 1, Source 2].

Additional information:

  • 1-Methyl-2-indolinone is classified as a skin irritant and may cause eye irritation and respiratory irritation. It is important to handle this compound with appropriate safety precautions [Source: PubChem, ].

1-Methyl-2-indolinone is a nitrogen-containing heterocyclic compound with the molecular formula C9H9NOC_9H_9NO. It features an indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. The methyl group is located at the nitrogen atom of the indole, contributing to its unique properties and reactivity. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its versatile reactivity and biological activities.

The specific mechanism of action of 1-Methyl-2-indolinone is still under investigation. However, research suggests it might possess various biological activities due to its structural similarity to known bioactive molecules []. Studies have shown potential for:

  • Anticonvulsant activity: 1-Methyl-2-indolinone derivatives have been shown to exhibit anticonvulsant effects in animal models [].

  • Mannich Reaction: It acts as a nucleophile, allowing for the introduction of new functional groups at the C3 position of the indole structure, which can lead to various derivatives useful in medicinal chemistry.
  • Condensation Reactions: This compound can undergo condensation with aldehydes and ketones, leading to the formation of more complex structures.
  • Oxidation: It can be oxidized to yield various products, including derivatives that may have enhanced biological activity.

1-Methyl-2-indolinone exhibits a range of biological activities:

  • Anticancer Properties: Some studies suggest that derivatives of 1-methyl-2-indolinone possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Compounds derived from 1-methyl-2-indolinone have shown promise as antimicrobial agents against various pathogens.
  • Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

The synthesis of 1-methyl-2-indolinone can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of 2-acylaminoanilines or similar precursors under acidic conditions, yielding 1-methyl-2-indolinone as a product.
  • Reactions with Isocyanates: Another approach includes reacting indoles with isocyanates to form 1-methyl-2-indolinone derivatives.
  • Alternative Methods: Other synthetic routes may involve the use of microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .

1-Methyl-2-indolinone has various applications:

  • Pharmaceuticals: It serves as a scaffold for designing new drugs due to its biological activity.
  • Fluorescent Probes: The compound is utilized in the preparation of fluorescent analogues for studying biological processes, especially in plant biology related to parasitic weed germination .
  • Material Science: Its derivatives may be employed in developing new materials with specific electronic properties.

Interaction studies involving 1-methyl-2-indolinone focus on its binding affinity with various biological targets:

  • Protein Interactions: Investigations have shown that derivatives can interact with specific proteins involved in cancer pathways, potentially inhibiting their activity.
  • Enzyme Inhibition: Some studies indicate that 1-methyl-2-indolinone can inhibit enzymes that play critical roles in metabolic pathways, making it a valuable compound for drug development.

Several compounds share structural similarities with 1-methyl-2-indolinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-IndolinoneIndole derivativeLacks methyl group on nitrogen; used in similar reactions.
1-MethylindoleIndole derivativeMethyl group on carbon instead; different reactivity.
2-OxindoleOxindole derivativeContains a carbonyl at position 2; distinct biological activities.
1-Methyl-3-indoleIndole derivativeMethyl group at position 3; different pharmacological properties.

These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences. The presence of the methyl group at the nitrogen atom in 1-methyl-2-indolinone contributes to its unique properties compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

UNII

BKN6HNS2AW

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61-70-1

Wikipedia

2-Indolinone, 1-methyl-

Dates

Modify: 2023-08-15

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